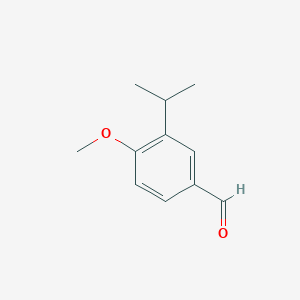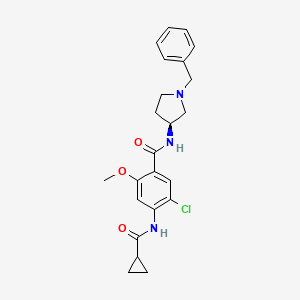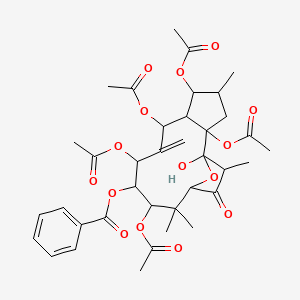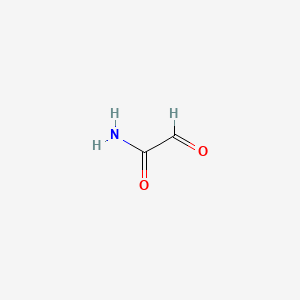![molecular formula C57H102O6 B1243930 TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1243930.png)
TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6] is a triglyceride.
Scientific Research Applications
Role in Disease Analysis and Lipid Metabolism :
- Triacylglycerols (TGs) like TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6] are critical in understanding cardiovascular and liver diseases. Precise analysis of individual TGs with specific fatty acid chain composition in human plasma and liver tissues is essential for studying diseases such as hepatocellular carcinoma (HCC) (Guan et al., 2017).
- The study of specific TGs can reveal abnormal TG metabolism in diseases like HCC, highlighting the importance of these compounds in disease research and potential therapeutic strategies.
Diagnostic Applications :
- Serum thyroglobulin (Tg) levels are significant in diagnosing and monitoring differentiated thyroid cancer. Various studies have explored the efficacy of different methods for measuring serum Tg levels, which is crucial for detecting recurrent disease (Schlumberger et al., 2007).
- Assessing serum Tg levels can help in the early detection of thyroid cancer recurrence and guide treatment decisions.
Nutritional Aspects in Infancy :
- Human milk TGs, which include specific fatty acids like TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6], play a significant role in infant nutrition. Their structure aids in efficient digestion and absorption, which is crucial for infant growth and development (Innis, 2011).
- This highlights the specialized role of TGs in early life nutrition and their impact on infant health.
Bioavailability and Drug Delivery :
- The structure and composition of TGs can influence the bioavailability and efficacy of pharmaceutical compounds. Research into the formation of solid dispersions of certain compounds, like tectorigenin, with TGs has shown enhanced oral bioavailability, suggesting the potential of TGs in improving drug delivery (Shuai et al., 2016).
Biomarker for Metabolic Disorders :
- Specific TGs, like TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6], are emerging as potential biomarkers for metabolic disorders like insulin resistance. Their levels in serum can be indicative of metabolic health and may guide therapeutic interventions (Kotronen et al., 2009).
Therapeutic Applications :
- TGs have been studied in the context of therapeutic applications, particularly in oncology. For instance, thioguanine (TG), a type of TG, is used in the treatment of leukemia and other immune-mediated diseases, with studies focusing on its efficacy and safety profile (Bayoumy et al., 2020).
properties
Molecular Formula |
C57H102O6 |
|---|---|
Molecular Weight |
883.4 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,25,27,30,32,38,41,54H,4-15,17-18,20-24,26,28-29,31,33-37,39-40,42-53H2,1-3H3/b19-16-,27-25-,32-30-,41-38-/t54-/m1/s1 |
InChI Key |
IBSUTTNKAUSOHR-RHFYBLIZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-5,6-dimethoxy-2H-indazole](/img/structure/B1243854.png)





![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)

